molecular formula C10H12O4S B8769893 4-Isopropyl-5-(methoxycarbonyl)thiophene-2-carboxylic acid

4-Isopropyl-5-(methoxycarbonyl)thiophene-2-carboxylic acid

Cat. No. B8769893
M. Wt: 228.27 g/mol
InChI Key: PIENUNFMRXXOQK-UHFFFAOYSA-N
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Patent
US08404859B2

Procedure details

To a solution of 5-Formyl-3-isopropyl-thiophene-2-carboxylic acid methyl ester (0.51 g, 2.40 mmol) in dioxane (12 ml) was added 2-methyl-2-butene (3 ml) and a solution of Na2ClO2 (0.65 g, 7.21 mmol) and NaH2PO4 (0.79 g) in water (3 ml). The mixture was stirred at rt for 2 h. The solution was saturated with sodium chloride, then successively extracted with EtOAc. The combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford the desired product (0.45 g, 82% yield).
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
Na2ClO2
Quantity
0.65 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaH2PO4
Quantity
0.79 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([CH:13]=[O:14])=[CH:8][C:9]=1[CH:10]([CH3:12])[CH3:11])=[O:4].CC(=CC)C.[Cl-].[Na+].[O:22]1CCOCC1>O>[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([C:13]([OH:22])=[O:14])=[CH:8][C:9]=1[CH:10]([CH3:11])[CH3:12])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
0.51 g
Type
reactant
Smiles
COC(=O)C=1SC(=CC1C(C)C)C=O
Name
Quantity
3 mL
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
12 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Na2ClO2
Quantity
0.65 g
Type
reactant
Smiles
Step Three
Name
NaH2PO4
Quantity
0.79 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
successively extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)C=1SC(=CC1C(C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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